molecular formula C29H30N6O2 B8105898 4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B8105898
M. Wt: 494.6 g/mol
InChI Key: GCWGKOCPENDNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

LB-60-OF61 undergoes various chemical reactions, including:

Mechanism of Action

LB-60-OF61 exerts its effects by inhibiting NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production. The compound specifically targets cancer cell lines that overexpress the MYC oncogene, leading to cytotoxic effects and reduced cell proliferation .

Comparison with Similar Compounds

LB-60-OF61 is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include:

LB-60-OF61 stands out due to its high potency and selectivity, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWGKOCPENDNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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